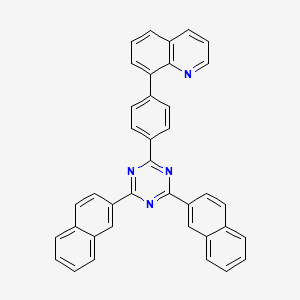

8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline is a complex organic compound that features a quinoline core substituted with a phenyl group, which is further substituted with a triazinyl group bearing two naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the triazinyl intermediate, which is then coupled with a quinoline derivative through a series of reactions involving catalysts and specific reagents .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process. The reaction conditions would be carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Mechanism of Action

The mechanism of action of 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-amine

- 4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-ol

- Tris[4-(naphthalen-1-yl)phenyl]amine

Uniqueness

8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline is unique due to its specific substitution pattern and the presence of both quinoline and triazinyl groups. This combination imparts distinct photophysical and chemical properties, making it valuable for specialized applications in organic electronics and medicinal chemistry .

Biological Activity

8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a quinoline moiety along with a triazine derivative, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and anticancer properties based on recent research findings.

The compound has the following chemical properties:

- Molecular Formula : C38H24N4

- Molar Mass : 536.62 g/mol

- Density : 1.260 g/cm³ (predicted)

- Boiling Point : 806.5 °C (predicted)

- pKa : 4.01 (predicted) .

Antibacterial Activity

Research indicates that compounds with quinoline and triazine structures often exhibit notable antibacterial properties. A study synthesized various quinolone-triazole conjugates and evaluated their antibacterial activity in vitro. The results suggested that these compounds could effectively inhibit bacterial growth, supporting the hypothesis that similar structures may demonstrate comparable effects .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Structure | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Quinoline-Triazole Conjugate A | Structure | 12 µg/mL | |

| Quinoline-Triazole Conjugate B | Structure | 8 µg/mL | |

| This compound | TBD | TBD | Current Study |

Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and cellular antioxidant assays. These assays measure the compound's ability to scavenge free radicals and protect cells from oxidative stress.

In preliminary studies, similar compounds demonstrated significant radical scavenging activity, suggesting that this compound may also possess protective effects against oxidative damage .

Anticancer Activity

The anticancer properties of heterocyclic compounds like quinolines and triazines have been extensively studied. Recent advances have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

For instance, compounds structurally related to this compound have shown promising results against multiple cancer cell lines including HepG2 (liver cancer), MCF7 (breast cancer), and others. The IC50 values reported for related compounds ranged from 0.25 µM to higher concentrations depending on the specific structure and substituents .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 0.25 | |

| Compound B | MCF7 | 0.49 | |

| This compound | TBD | TBD | Current Study |

Case Studies

Several case studies highlight the efficacy of quinoline derivatives in clinical settings:

- Study on Anticancer Properties : A series of triazole derivatives were synthesized and tested against various cancer cell lines. The study concluded that modifications in the quinoline structure significantly influenced cytotoxicity and selectivity towards cancer cells .

- Antibacterial Evaluation : In vitro testing of synthesized quinolone derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure's influence on activity was analyzed through structure-activity relationship (SAR) studies .

Properties

Molecular Formula |

C38H24N4 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

8-[4-(4,6-dinaphthalen-2-yl-1,3,5-triazin-2-yl)phenyl]quinoline |

InChI |

InChI=1S/C38H24N4/c1-3-9-30-23-32(20-14-25(30)7-1)37-40-36(41-38(42-37)33-21-15-26-8-2-4-10-31(26)24-33)29-18-16-27(17-19-29)34-13-5-11-28-12-6-22-39-35(28)34/h1-24H |

InChI Key |

JUUBLVLOFUPMOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC6=C5N=CC=C6)C7=CC8=CC=CC=C8C=C7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.